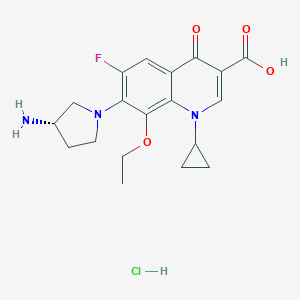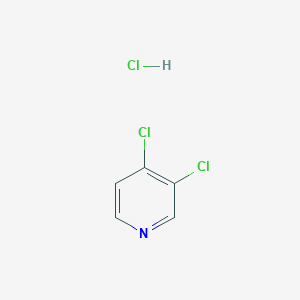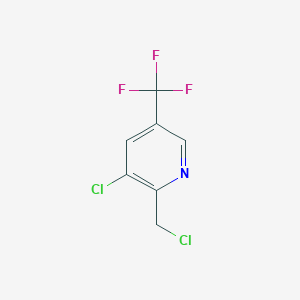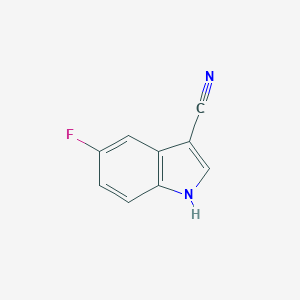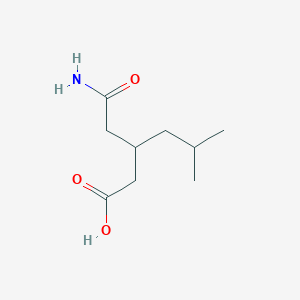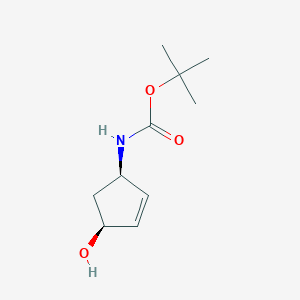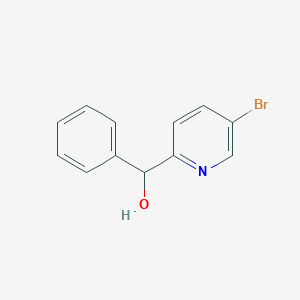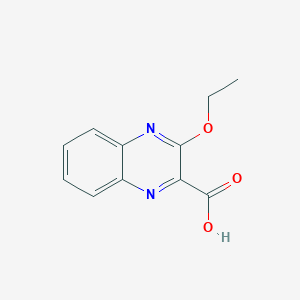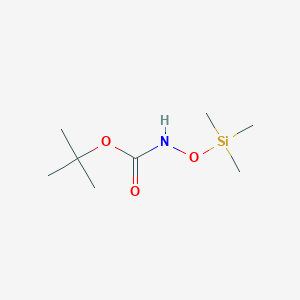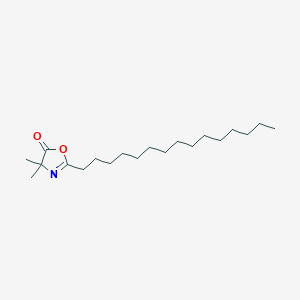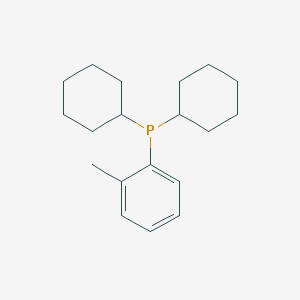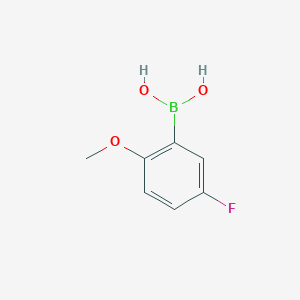
Acide 5-fluoro-2-méthoxyphénylboronique
Vue d'ensemble
Description
5-Fluoro-2-methoxyphenylboronic acid (FMPA) is a boronic acid derivative with a range of applications in organic synthesis and the pharmaceutical industry. This compound is a versatile reagent and can be used in a variety of reactions, including Suzuki-Miyaura, Sonogashira, and Heck coupling reactions. It is also used in a number of scientific research applications, including the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Réactions de couplage de Suzuki-Miyaura
L'acide 5-fluoro-2-méthoxyphénylboronique a été utilisé dans le développement de nouveaux catalyseurs pour les réactions de couplage de Suzuki-Miyaura . Cette réaction est un type de couplage croisé catalysé au palladium, largement utilisé en synthèse organique pour la formation de liaisons carbone-carbone.
Réactions de couplage de Sonogashira
Ce composé a également été utilisé dans le développement de catalyseurs pour les réactions de couplage de Sonogashira . Ces réactions sont utilisées pour former des liaisons carbone-carbone en couplant un halogénure d'aryle ou de vinyle avec un alcyne terminal.
Réactions de couplage de Heck
L'this compound est utilisé dans le développement de catalyseurs pour les réactions de couplage de Heck . Cette réaction est une réaction de formation de liaison carbone-carbone catalysée au palladium entre un halogénure d'aryle et une alcène.
Synthèse de polymères
Ce composé a été utilisé dans la synthèse de polymères . La fonctionnalité d'acide boronique permet la formation d'esters boroniques, qui peuvent être utilisés dans la formation de liaisons covalentes dans les structures polymères.
Étude des effets biochimiques et physiologiques
L'this compound a été utilisé pour étudier les effets d'une gamme de composés sur l'activité des enzymes impliquées dans le métabolisme des médicaments . Cela peut fournir des informations précieuses pour le développement de nouveaux médicaments et thérapies.
Alkylation de Friedel-Crafts des hydronaphtalènes
Ce composé peut être utilisé comme un réactif impliqué dans l'alkylation de Friedel-Crafts des hydronaphtalènes . Cette réaction est une méthode d'introduction de groupes alkyles dans les systèmes aromatiques.
Synthèse de 9,10-diarylanthracènes
L'this compound peut être utilisé dans la synthèse de 9,10-diarylanthracènes . Ces composés peuvent être utilisés comme commutateurs moléculaires dans le développement de l'électronique moléculaire.
Couplage croisé avec des halogénures de carbazolyle ou d'aryle
Ce composé peut être utilisé comme réactif pour le couplage croisé avec des halogénures de carbazolyle ou d'aryle . Cette réaction est une méthode de formation de liaisons carbone-carbone, qui est un processus fondamental en synthèse organique.
Safety and Hazards
Mécanisme D'action
Target of Action
5-Fluoro-2-methoxyphenylboronic acid is primarily used as a reagent in organic synthesis
Mode of Action
The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with a palladium catalyst, which then undergoes transmetalation with an organic halide . This results in the formation of a new carbon-carbon bond, effectively coupling the two organic fragments .
Biochemical Pathways
Its primary role is in synthetic chemistry, where it is used to construct complex organic molecules .
Pharmacokinetics
Like other boronic acids, it is likely to have good solubility in polar solvents .
Result of Action
The primary result of the action of 5-Fluoro-2-methoxyphenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 5-Fluoro-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of strong oxidizing agents, strong acids, and strong bases .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-Fluoro-2-methoxyphenylboronic acid are largely defined by its participation in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis . The 5-Fluoro-2-methoxyphenylboronic acid acts as a nucleophile, transferring its organic group from boron to palladium during the transmetalation step of the reaction .
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, 5-Fluoro-2-methoxyphenylboronic acid participates in the transmetalation step . This involves the transfer of an organic group from the boronic acid (the nucleophile) to a metal, typically palladium. This forms a new carbon-metal bond, which is a key step in the formation of new carbon-carbon bonds .
Metabolic Pathways
In the context of Suzuki-Miyaura cross-coupling reactions, it’s known that boronic acids interact with palladium, a transition metal, during the transmetalation step .
Propriétés
IUPAC Name |
(5-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIRUMTHHPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382204 | |
| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179897-94-0 | |
| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


